molecular formula C14H16N2O2S B10898283 2-sulfanyl-3-[1-(tetrahydrofuran-2-yl)ethyl]quinazolin-4(3H)-one

2-sulfanyl-3-[1-(tetrahydrofuran-2-yl)ethyl]quinazolin-4(3H)-one

Cat. No.: B10898283
M. Wt: 276.36 g/mol
InChI Key: QYXJKEXHRDTYDT-UHFFFAOYSA-N
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Description

2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound features a sulfanyl group and a tetrahydrofuran moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents such as thiourea or thiols under specific conditions.

    Attachment of the Tetrahydrofuran Moiety: This can be done through alkylation reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl group or the tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinazolinones: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanyl-4(3H)-quinazolinone: Lacks the tetrahydrofuran moiety.

    3-(1-Tetrahydro-2-furanylethyl)-4(3H)-quinazolinone: Lacks the sulfanyl group.

Uniqueness

The presence of both the sulfanyl group and the tetrahydrofuran moiety in 2-SULFANYL-3-(1-TETRAHYDRO-2-FURANYLETHYL)-4(3H)-QUINAZOLINONE may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

3-[1-(oxolan-2-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C14H16N2O2S/c1-9(12-7-4-8-18-12)16-13(17)10-5-2-3-6-11(10)15-14(16)19/h2-3,5-6,9,12H,4,7-8H2,1H3,(H,15,19)

InChI Key

QYXJKEXHRDTYDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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